molecular formula C12H10BrF3O3 B6314607 Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 905807-87-6

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B6314607
CAS No.: 905807-87-6
M. Wt: 339.10 g/mol
InChI Key: ZDRZVQGBZCJVOI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound known for its unique structure and properties. It contains a bromine atom, a trifluoromethyl group, and an ester functional group, making it a versatile compound in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the bromination of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its functional groups. The bromine atom and the trifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of both the bromine atom and the trifluoromethyl group, which enhance its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

ethyl 3-bromo-2-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O3/c1-2-19-11(18)10(17)9(13)7-3-5-8(6-4-7)12(14,15)16/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRZVQGBZCJVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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